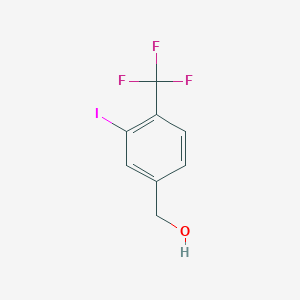

3-Iodo-4-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

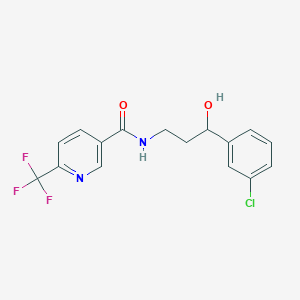

“3-Iodo-4-(trifluoromethyl)benzyl alcohol” is a chemical compound that belongs to the aromatic alcohol group. It is used as a pharmaceutical intermediate and undergoes cross-coupling reaction with zinc reagent .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H6F3IO . The InChI code is 1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 .Chemical Reactions Analysis

“this compound” undergoes cross-coupling reaction with zinc reagent to yield 3 R - tert -butoxycarbonylamino-4- (3-hydroxymethylphenyl)butanoic acid benzyl ester .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid-crystals . The molecular weight is 302.03 .Wissenschaftliche Forschungsanwendungen

Rhenium-Catalyzed Trifluoromethylation

The catalytic abilities of methyltrioxorhenium for electrophilic trifluoromethylation of aromatic and heteroaromatic compounds have been demonstrated using hypervalent iodine reagents. This process, which potentially involves 3-Iodo-4-(trifluoromethyl)benzyl alcohol derivatives, shows the formation of trifluoromethylated products, emphasizing the role of radical species in the reaction mechanism (E. Mejía & A. Togni, 2012).

Secondary Benzylation Catalyzed by Metal Triflate

A system utilizing secondary benzyl alcohol and metal triflate demonstrates effective secondary benzylation of various nucleophiles. This research outlines the versatility of benzyl alcohols in secondary benzylation reactions, potentially including the utilization of this compound (Masahiro Noji et al., 2003).

Iodo(III)cyclization of Alkynes

Benziodoxole triflate, derived from similar compounds to this compound, facilitates the iodo(III)cyclization of alkynes. This process enables the synthesis of various benziodoxole-appended (hetero)arenes under mild conditions, showcasing the compound's potential in creating complex organic structures (Bin Wu et al., 2017).

O-Benzylation Reagents

The development of novel O-benzylation reagents, like the trimerization of benzyl imidate to create efficient benzylating agents, highlights the significance of benzyl alcohol derivatives in synthesizing benzyl ethers. This application underlines the role of this compound in facilitating such reactions under acid-catalyzed conditions (Kohei Yamada et al., 2012).

Trifluoromethylation Reagent Reactivity

Research into the reactivity of hypervalent iodine trifluoromethylation reagents with phenols has shown selective aromatic electrophilic substitution. This study, potentially involving derivatives of this compound, demonstrates the compound's applicability in creating trifluoromethylated aromatic compounds (K. Stanek et al., 2008).

Safety and Hazards

Wirkmechanismus

Target of Action

It belongs to the class of organic compounds known as benzyl alcohols , which are known to interact with various enzymes and receptors in the body.

Mode of Action

As a benzyl alcohol derivative, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.

Biochemical Pathways

Benzyl alcohols, in general, can participate in various biochemical pathways due to their reactivity at the benzylic position .

Eigenschaften

IUPAC Name |

[3-iodo-4-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKLQWPKQYHQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-sulfonamide](/img/structure/B2691163.png)

![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2691165.png)

![3-Phenyl-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2691166.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)